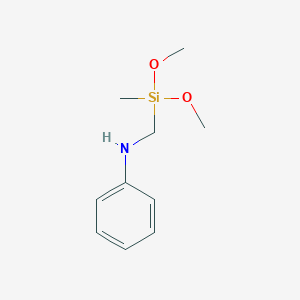

![molecular formula C10H10N2O2 B091927 Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-44-0](/img/structure/B91927.png)

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Descripción general

Descripción

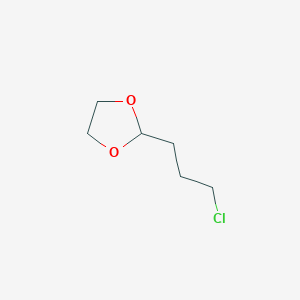

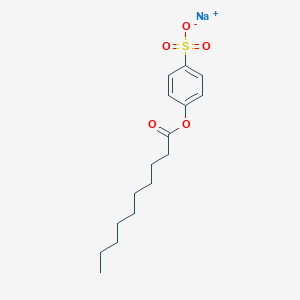

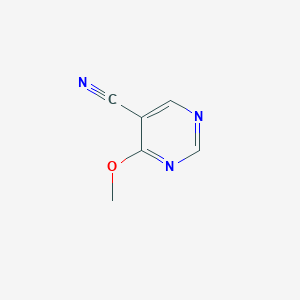

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines, including Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, can be achieved via a TEMPO-mediated [3 + 2] annulation–aromatization protocol from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is characterized by a fused pyrazole and pyrimidine ring system . The molecular weight is 190.20 g/mol .Physical And Chemical Properties Analysis

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 190.20 g/mol, a XLogP3-AA of 1.3, and a topological polar surface area of 43.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Synthesis Methods

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives can be obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid . This method is part of a comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Biomedical Applications

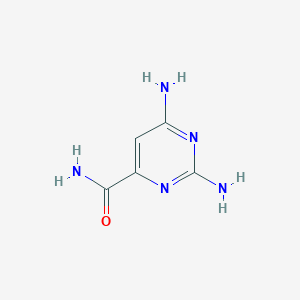

Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines (5000 references, including nearly 2400 patents) included in SciFinder .

Antifungal Activities

From the results of antifungal activities of the tested compounds against C. albicans, A. niger, A. fumigates, P. chrysogenum and F. oxysporum, it was found that Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivatives have potential antifungal properties .

Diversification of Pyrazolopyridine Scaffold

These promising results allow for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

Regioselectivity

In addition, computational studies were conducted to provide explanations for the origin of regioselectivity .

Substitution Pattern

This compound has a diverse substitution pattern, which is one of the factors contributing to its wide range of applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities

Mode of Action

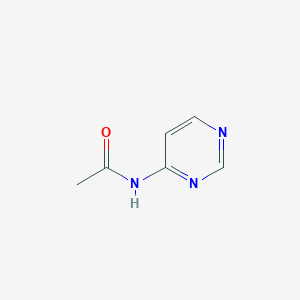

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.

Result of Action

Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Propiedades

IUPAC Name |

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMFSBXNNIWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383686 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

CAS RN |

16205-44-0 | |

| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?

A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.

Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?

A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)